![molecular formula C6HN5 B7784650 2-(Dicyanomethylideneamino)propanedinitrile](/img/structure/B7784650.png)
2-(Dicyanomethylideneamino)propanedinitrile
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Overview
Description
2-(Dicyanomethylideneamino)propanedinitrile, also known as malononitrile dimer, is a versatile organic compound with the molecular formula C₆H₃N₅. It is characterized by the presence of three cyano groups and an amino group, making it a highly reactive and multifunctional reagent. This compound is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dicyanomethylideneamino)propanedinitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the following steps:
Dimerization: Malononitrile is treated with a base (e.g., sodium hydride) to form the dimer.
Purification: The resulting product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyanomethylideneamino)propanedinitrile undergoes various types of chemical reactions, including:
Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.
Cyclocondensation: This compound can undergo cyclocondensation reactions to produce fused heterocyclic derivatives.
Cascade/Domino/Tandem Reactions: It is involved in multi-step reactions that occur in a single reaction vessel without isolating intermediates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophilic compounds, acids, and bases. Reaction conditions vary depending on the desired product but often involve moderate temperatures and solvents such as ethanol or acetonitrile .
Major Products
The major products formed from reactions involving this compound include a wide range of heterocyclic compounds, bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds .
Scientific Research Applications
2-(Dicyanomethylideneamino)propanedinitrile has numerous applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds and dyes.
Pharmaceuticals: This compound is employed in the development of nootropic drugs that mimic nerve growth factors and enhance nerve growth.
Medicinal Chemistry: It is used in the synthesis of biologically active molecules with potential therapeutic applications.
Dye Synthesis: Due to its high reactivity, it is used in the production of colored compounds, including yellow and magenta dyes.
Mechanism of Action
The mechanism of action of 2-(Dicyanomethylideneamino)propanedinitrile involves its high reactivity due to the presence of multiple cyano groups and an amino group. These functional groups make it a potent electrophile and nucleophile, allowing it to participate in various chemical reactions. The compound’s reactivity is further enhanced by the presence of an α,β-unsaturated alkene part and a CH acid site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dicyanomethylideneamino)propanedinitrile include:
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
2-Amino-1,1,3-tricyanopropene: Another name for malononitrile dimer, highlighting its structural similarity.
Uniqueness
The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions. Its high reactivity and versatility make it a valuable reagent in organic synthesis, medicinal chemistry, and dye production .
Properties
IUPAC Name |
2-(dicyanomethylideneamino)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HN5/c7-1-5(2-8)11-6(3-9)4-10/h5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJQMVIYCUTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)N=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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